molecular formula C8H9BrCl2N2 B13548155 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride

Cat. No.: B13548155
M. Wt: 283.98 g/mol
InChI Key: KAYGTZQMSIZWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride is a chemical compound with the molecular formula C8H7BrClN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol: A similar compound with a hydroxyl group instead of an amine.

    3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: A ketone derivative of the compound.

Uniqueness

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride is unique due to its specific combination of bromine, chlorine, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9BrCl2N2

Molecular Weight

283.98 g/mol

IUPAC Name

3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H8BrClN2.ClH/c9-5-3-4-1-2-6(11)7(4)12-8(5)10;/h3,6H,1-2,11H2;1H

InChI Key

KAYGTZQMSIZWHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1N)Cl)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.